molecular formula C18H16F3N3O B2424849 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 868978-23-8

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2424849
CAS No.: 868978-23-8
M. Wt: 347.341
InChI Key: OYMUDEBLEIWVCB-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a trifluoromethyl-substituted benzamide group. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c1-12-4-3-9-24-11-15(23-16(12)24)7-8-22-17(25)13-5-2-6-14(10-13)18(19,20)21/h2-6,9-11H,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMUDEBLEIWVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1.1 Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer activities. For instance, compounds similar to N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide have been studied for their effects on the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. A study highlighted the synthesis of a carbon-11 labeled derivative for positron emission tomography (PET) imaging, suggesting its potential as a radiotracer for cancer diagnostics .

1.2 Pain Modulation

Another application involves the modulation of pain through TRPM8 (transient receptor potential melastatin subfamily type 8) receptors. Compounds with similar structures have been shown to act as modulators of TRPM8, potentially alleviating inflammatory and neuropathic pain . This receptor's involvement in cold sensitivity and pain perception makes it a target for developing analgesic drugs.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following methods are commonly employed:

  • Stepwise Synthesis : Utilizing starting materials like ethyl trifluoroacetoacetate to build the imidazo[1,2-a]pyridine framework through cyclization reactions.
  • Functional Group Modification : Introducing trifluoromethyl and amide groups via electrophilic aromatic substitution or nucleophilic acyl substitution techniques.

Case Studies

3.1 Antifungal Activity

A recent study on related trifluoromethyl pyrimidine derivatives demonstrated notable antifungal properties against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that similar compounds may also possess antifungal activity .

Table 1: Antifungal Activity of Trifluoromethyl Derivatives

CompoundPathogenInhibition Rate (%)
5aB. cinerea96.76
5bS. sclerotiorum82.73
5cC. gloeosporioides69.75

3.2 Insecticidal Properties

In addition to antifungal activity, some derivatives have shown insecticidal effects against pests like Mythimna separata. This suggests potential applications in agricultural chemistry for crop protection .

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the combination of the imidazo[1,2-a]pyridine core and the trifluoromethylbenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .

Biological Activity

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be classified as a benzamide derivative with an imidazo[1,2-a]pyridine moiety. Its structural formula is depicted as follows:

C16H16F3N3\text{C}_{16}\text{H}_{16}\text{F}_3\text{N}_3

This structure contributes to its unique biological properties, especially in interactions with various biological targets.

The biological activity of this compound primarily involves modulation of specific receptors and enzymes:

  • TRPM8 Modulation : Similar compounds have been shown to act as modulators of the TRPM8 receptor, which is implicated in sensory functions such as pain perception and thermoregulation. The TRPM8 receptor is a target for treating conditions like neuropathic pain and cold-induced vascular dysfunction .
  • Kinase Inhibition : Benzamide derivatives often exhibit inhibitory effects on various kinases. For instance, related compounds have demonstrated significant inhibition of RET kinase activity, which is crucial in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
TRPM8 ModulationEffective in reducing inflammatory pain
RET Kinase InhibitionModerate to high potency
Anticancer ActivityInhibits cell proliferation in cancer cells

Case Studies and Research Findings

  • Pain Management : A study highlighted the effectiveness of imidazo[1,2-a]pyridine sulfonamides (similar to our compound) in treating inflammatory and neuropathic pain through TRPM8 modulation. These findings suggest that our compound may have similar therapeutic potential .
  • Cancer Therapy : Research on benzamide derivatives has shown their ability to inhibit RET kinase, leading to reduced proliferation in cancer cell lines. The compound's structural features may enhance its binding affinity to the kinase active site, making it a candidate for further investigation in cancer treatment .
  • Antimicrobial Activity : Some derivatives have displayed promising antimicrobial properties against various pathogens. The presence of electron-donating groups significantly enhances their activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step protocols starting with halogenated imidazo[1,2-a]pyridine precursors. For example, brominated intermediates (e.g., 8-methylimidazo[1,2-a]pyridin-2-yl derivatives) are coupled with trifluoromethylbenzamide moieties via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction conditions (temperature, solvent, catalysts) are optimized using design of experiments (DoE) to improve yields .
  • Characterization : Intermediates and final products are validated using 1H^1H-NMR, 13C^{13}C-NMR, FT-IR, and LC-MS. For example, 1H^1H-NMR peaks at δ 7.5–8.5 ppm confirm aromatic protons, while LC-MS confirms molecular ion peaks matching theoretical masses .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and carbon backbone. Discrepancies in coupling constants or unexpected shifts may indicate regiochemical impurities .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, CF3_3 vibrations at 1100–1200 cm1^{-1}) .
  • LC-MS/HPLC : Ensures purity (>95%) and verifies molecular weight. High-resolution mass spectrometry (HRMS) resolves isotopic patterns for halogenated derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1H^1H-NMR data between synthesized batches?

  • Approach :

Batch Comparison : Analyze splitting patterns and integration ratios for aromatic protons to identify positional isomerism or incomplete substitution.

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons to specific carbons. For example, HSQC can distinguish between imidazo[1,2-a]pyridine and benzamide ring systems .

X-ray Crystallography : If available, confirm regiochemistry via single-crystal analysis to resolve ambiguities in NOESY or ROESY data .

Q. What in-silico strategies predict the compound’s binding affinity and pharmacokinetics?

  • Methods :

  • Molecular Docking : Tools like Glide XP (Schrödinger) assess binding modes to target proteins (e.g., kinases). Hydrophobic enclosure scoring prioritizes compounds with optimized lipophilic interactions .
  • ADME Prediction : Software such as SwissADME calculates LogP (lipophilicity), topological polar surface area (TPSA), and bioavailability. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
  • MD Simulations : Evaluate binding stability over time (e.g., RMSD <2 Å over 100 ns) to validate docking results .

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

  • Experimental Design :

Scaffold Modification : Synthesize derivatives with varied substituents (e.g., halogenation at the imidazo[1,2-a]pyridine 8-position or benzamide para-position) .

Biological Assays : Test kinase inhibition (IC50_{50}) or antiproliferative activity (e.g., MTT assays). For example, Cpd-1 in showed nanomolar activity against CLK kinases .

Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es_s) with activity trends .

Q. What considerations are critical when developing bioassays for kinase inhibition?

  • Key Factors :

  • Enzyme Source : Use recombinant kinases (e.g., CLK1/CLK4) to ensure target specificity.
  • ATP Competition : Include controls for ATP-binding site interactions (e.g., staurosporine as a reference inhibitor) .
  • Cellular Context : Validate activity in cell lines expressing target kinases (e.g., HeLa for CLK-dependent splicing assays) .
  • Data Normalization : Express inhibition as % activity relative to vehicle-treated controls, with Z’-factor >0.5 for assay robustness .

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